N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide is an organic compound that features a biphenyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxybenzamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
2-Hydroxybenzamide: A compound with a hydroxyl group and an amide group attached to a benzene ring, known for its biological activity.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide is unique due to the presence of both the biphenyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide, also known as CPPHA (CAS 693288-97-0), is a compound that has garnered interest due to its potential biological activities, particularly as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
CPPHA acts primarily as a positive allosteric modulator at mGlu1 and mGlu5 receptors. It is believed to enhance the receptor's response to glutamate through a novel allosteric site distinct from traditional binding sites. This modulation can influence various neurological processes, making it a candidate for therapeutic applications in conditions such as anxiety and depression .
In Vitro Studies
Research has demonstrated that CPPHA can potentiate mGlu5 receptor responses in rat forebrain models. This enhancement is significant because it suggests that CPPHA could be utilized to develop treatments targeting disorders related to glutamate dysregulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the biphenyl and hydroxybenzamide components can significantly impact the biological activity of similar compounds. For instance, derivatives with varying substitutions on the benzamide moiety showed different potencies against protozoan parasites like T. gondii and P. falciparum, highlighting the importance of structural variations in achieving desired biological effects .
Comparative Biological Activity Table
Case Study 1: Neuropharmacological Effects
In a study evaluating the neuropharmacological effects of CPPHA, researchers found that administration of the compound resulted in significant behavioral changes in rodent models indicative of anxiolytic effects. The modulation of mGlu5 receptors was linked to reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .
Case Study 2: Antiparasitic Activity
A series of N-benzoyl-2-hydroxybenzamides were evaluated for their antiparasitic activity against various protozoan strains. Among these, modifications similar to those seen in CPPHA showed promising results against T. gondii and P. falciparum, indicating that structural modifications could enhance efficacy against these pathogens while maintaining safety profiles .
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that CPPHA has favorable absorption characteristics, with high protein binding observed (99.9% in human plasma). However, metabolic stability remains a concern as it was rapidly metabolized in human liver microsomes, indicating a need for further optimization to improve its therapeutic viability .
Safety Profile
Toxicity assessments revealed that CPPHA does not inhibit key drug metabolism enzymes (e.g., CYP450) at therapeutic concentrations, suggesting a low risk for adverse drug interactions. Furthermore, negative AMES test results indicate that CPPHA is unlikely to be mutagenic .
Properties
CAS No. |
648924-52-1 |
---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H17NO2/c22-19-12-5-4-11-18(19)20(23)21-14-15-7-6-10-17(13-15)16-8-2-1-3-9-16/h1-13,22H,14H2,(H,21,23) |
InChI Key |
ZFAPHGRRLZSLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.